REACTION_CXSMILES
|
[C:1](=[O:4])([OH:3])[O-].[Na+].Cl.[NH2:7][OH:8].[C:9]1([O:15][C:16](Cl)=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O>[O:3]([C:1]([NH:7][O:8][C:16]([O:15][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:17])=[O:4])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(=O)Cl
|
Name
|
|
Quantity
|
32.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the ice-bath removed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for an additional 2 h at room temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resultant suspension was filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with water
|
Type
|
CUSTOM
|
Details
|
The wet filter cake was collected
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
again washed with hexane
|
Type
|
WAIT
|
Details
|
The solid was kept at 0° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C(=O)NOC(=O)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.5 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |